molecular formula C10H19N B2601554 6-Methyl-decahydroquinoline CAS No. 52601-68-0

6-Methyl-decahydroquinoline

Cat. No.: B2601554
CAS No.: 52601-68-0
M. Wt: 153.269
InChI Key: ROZZTFNAIYMQEK-UHFFFAOYSA-N
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Description

6-Methyl-decahydroquinoline is a saturated bicyclic compound derived from quinoline, featuring a fully hydrogenated ring system (decahydroquinoline core) with a methyl substituent at the 6-position. Decahydroquinolines are of interest due to their reduced aromaticity, which enhances stability and alters physicochemical properties compared to aromatic quinolines. The methyl group at position 6 likely influences steric and electronic interactions, impacting reactivity and biological activity .

Properties

IUPAC Name

6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZZTFNAIYMQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-68-0
Record name 6-methyl-decahydroquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 6-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of 6-Methyl-decahydroquinoline may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrogenation Reactions

Hydrogenation is central to the chemistry of 6-methyl-decahydroquinoline. Key findings include:

  • Rate dependence on substitution : Methyl groups at the 6-position reduce the hydrogenation rate of the pyridine ring compared to unsubstituted quinoline. For example, 6-methylquinoline exhibits a rate constant of 0.87 for pyridine ring reduction .

  • Catalyst influence : Adams’ platinum oxide significantly accelerates hydrogenation, with rates proportional to catalyst amount .

  • Intermediate formation : Partial hydrogenation of quinolines yields tetrahydroquinolines, which further hydrogenate to decahydroquinolines. For 6-methylquinoline, the transition from tetrahydro to decahydro forms occurs at intermediate stages .

Compound Rate Constant (Pyridine Ring) Rate Constant (Benzene Ring)
Quinoline1.001.00
6-Methylquinoline0.870.90
8-Methylquinoline1.210.20
Data from high-pressure catalytic hydrogenation studies .

Oxidation and Functionalization Reactions

6-Methyl-decahydroquinoline participates in oxidation and substitution reactions, often involving its amine group or peripheral substituents:

  • Oxidation to amides : Derivatives like decahydroquinoline-6-carboxamide are synthesized via oxidation of the amine group, enabling functionalization for medicinal applications.

  • Nucleophilic substitution : The compound can undergo alkylation or acylation at reactive positions, particularly in the presence of electron-donating groups.

  • Epimerization control : During synthesis, tertiary amines (e.g., triethylamine) are used to prevent epimerization at stereocenters, ensuring diastereoselectivity .

Reaction Mechanisms and Stereochemical Considerations

  • Cyclization pathways : Intramolecular cyclization steps, such as those involving enaminoesters or enones, dictate stereochemical outcomes. For example, cis-fused enones form preferentially due to conformer stabilization .

  • Kinetic vs. thermodynamic control : Hydrogenation rates depend on pressure and temperature, with higher pressures favoring tetrahydroquinoline intermediates over fully saturated decahydroquinolines .

Stability and Reactivity Trends

  • Substitution effects : Methyl groups at the 6-position enhance stability but reduce reactivity compared to unsubstituted decahydroquinoline .

  • Salt forms : Hydrochloride salts (e.g., 6-methyl-decahydroquinoline hydrochloride) improve aqueous solubility, enabling biological applications.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 6-methyl-decahydroquinoline serves as a building block for synthesizing complex heterocyclic compounds. Its structural characteristics make it a valuable precursor in creating various derivatives that are essential for further chemical research.

Biology

Research indicates that 6-methyl-decahydroquinoline has significant biological activity, particularly in studies related to neurotoxic effects and chemical defense mechanisms in amphibians, such as poison frogs. It has been identified as a component of certain alkaloids that may influence predator-prey interactions.

  • Case Study: A study on the total synthesis of decahydroquinoline alkaloids demonstrated that compounds derived from 6-methyl-decahydroquinoline exhibited varying degrees of inhibition on nicotinic acetylcholine receptors, suggesting potential pharmacological applications in neurological disorders .

Industry

In industrial applications, 6-methyl-decahydroquinoline is utilized in producing specialty chemicals and materials. Its unique properties allow it to serve as a precursor for developing new drugs targeting neurological disorders, showcasing its versatility beyond academic research.

Comparative Analysis of Related Compounds

To better understand the significance of 6-methyl-decahydroquinoline, it is beneficial to compare it with structurally similar compounds:

Compound Applications Notable Properties
Decahydroquinoline Precursor in organic synthesisFully saturated derivative of quinoline
N-Methyldecahydroquinolines Found in natural extracts; potential neuroactive agentsExhibits unique structural characteristics
Alkaloids from Poison Frogs Chemical defense mechanisms; neurotoxic effectsInvolved in predator deterrence

Mechanism of Action

The mechanism of action of 6-Methyl-decahydroquinoline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 6-Methyl-decahydroquinoline with key analogs based on substituents and hydrogenation levels:

Compound Core Structure Substituent(s) Hydrogenation Level Key References
6-Methylquinoline Quinoline Methyl at C6 Non-hydrogenated
6-Methyl-isoquinoline Isoquinoline Methyl at C6 Non-hydrogenated
5,6,7,8-Tetrahydroquinoline Partially hydrogenated quinoline None (or variable) Partially saturated (4 double bonds removed)
6-Methoxyquinoline Quinoline Methoxy at C6 Non-hydrogenated
6-Chloro-4-hydrazino-2-methylquinoline Quinoline Chloro, hydrazino, methyl Non-hydrogenated

Key Observations :

  • Hydrogenation Effects: Decahydroquinoline’s fully saturated structure reduces aromatic conjugation, increasing solubility in nonpolar solvents compared to aromatic quinolines like 6-Methylquinoline (density: 1.067 g/mL ).

Physicochemical Properties

Property 6-Methyl-decahydroquinoline* 6-Methylquinoline 6-Methoxyquinoline
Molecular Formula C₁₀H₁₇N (inferred) C₁₀H₉N C₁₀H₉NO
Molecular Weight ~151.25 143.19 159.18
Density (g/mL) ~1.0 (estimated) 1.067 1.15 (liquid)
Melting Point (°C) Not reported Not reported 18–20
Boiling Point (°C) Higher than aromatic analogs ~250 (estimated) ~265 (estimated)

*Note: Data for 6-Methyl-decahydroquinoline are inferred from structural analogs.

Biological Activity

6-Methyl-decahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

6-Methyl-decahydroquinoline belongs to the class of decahydroquinolines, characterized by a bicyclic structure that includes a saturated six-membered ring fused to a five-membered ring. Its molecular formula is C11H15NC_{11}H_{15}N, and it has been studied for various pharmacological properties.

1. Neuropharmacological Effects

Research indicates that decahydroquinoline derivatives, including 6-methyl-decahydroquinoline, exhibit neuropharmacological effects, particularly on nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central and peripheral nervous systems.

  • Inhibition Studies : In vitro studies have shown that certain decahydroquinoline alkaloids can inhibit nAChRs, which are implicated in cognitive functions and neurodegenerative diseases. For instance, compounds like cis-211A have demonstrated partial inhibition of α7-nAChRs at concentrations as low as 10 μM .

2. Antimicrobial Activity

The antimicrobial potential of 6-methyl-decahydroquinoline has been explored in various studies:

  • Antibacterial Properties : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria. For example, studies on similar alkaloids reveal promising antibacterial effects, suggesting that 6-methyl-decahydroquinoline could be effective against specific bacterial strains .
  • Antifungal Activity : Related compounds have also demonstrated antifungal properties, indicating that 6-methyl-decahydroquinoline may possess similar capabilities .

3. Antitumor Activity

The compound's structural features suggest potential antitumor activity:

  • Mechanisms of Action : Certain decahydroquinolines have been linked to the inhibition of tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .
  • Case Studies : In vitro tests have indicated that some derivatives can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

Table 1: Biological Activities of Decahydroquinoline Derivatives

CompoundActivity TypeReference
6-Methyl-decahydroquinolineNeuropharmacological Effects
Cis-211AnAChR Inhibition
QuinineAntitumor Activity
VasicineAntimicrobial Activity

Research Findings

Recent studies have focused on the synthesis and characterization of various decahydroquinoline derivatives. The structure-activity relationship (SAR) analyses have revealed that modifications at specific positions can enhance biological activity:

  • Synthesis Techniques : Advanced synthetic methods have been employed to produce derivatives with improved potency against targeted biological pathways .
  • In Vivo Studies : Further research is needed to evaluate the efficacy and safety profiles of these compounds in animal models, particularly regarding their pharmacokinetics and potential side effects .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for 6-Methyl-decahydroquinoline analogs?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., methyl, hydroxyl groups). Test analogs in parallelized assays (e.g., microplate-based enzyme inhibition). Apply Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with bioactivity, as seen in Alzheimer’s drug design .

Q. What validation protocols ensure reproducibility in catalytic hydrogenation of 6-Methyl-decahydroquinoline?

  • Methodological Answer : Pre-reduce catalysts (e.g., 5% Pd/C under H₂ flow) to activate surfaces. Use in situ FTIR to monitor H₂ uptake kinetics. Validate reproducibility via interlaboratory studies with blinded samples, referencing JECFA assessment protocols for related compounds .

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